

A Comparative Analysis of Commercial Equine Digestive Supplements: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The equine digestive supplement market is saturated with products claiming to enhance gut health, improve nutrient absorption, and mitigate common gastrointestinal ailments. This guide provides an objective, data-driven comparison of several commercial supplements, focusing on peer-reviewed experimental data to evaluate their efficacy. The following analysis dissects the performance of products based on key metrics such as hindgut pH, nutrient digestibility, and the management of equine gastric ulcer syndrome (EGUS).

Comparative Performance Data

The efficacy of equine digestive supplements can be quantified through various metrics. This section presents data from direct comparative studies on key performance indicators.

Table 1: Comparison of SmartPak and Platinum Performance Effects on Hindgut Health

A crossover design study involving nine mature Quarter horses compared the effects of SmartPak (SP) and Platinum Performance (PP) supplements against a control diet (CON) on fecal pH and apparent dry matter (DM) digestibility.[1]



Treatment Group	Mean Fecal pH	Apparent DM Digestibility (%) (using Chromium Oxide marker)	
Control (CON)	Lowest of the three groups	Highest of the three groups	
SmartPak (SP)	Highest of the three groups (P < 0.09 vs. CON)	Decreased compared to CON	
Platinum Performance (PP)	No significant effect vs. CON	Decreased compared to CON (P < 0.02)	

Key Ingredients: SmartPak supplement included Lactobacillus acidophilus, mannanoligosaccharides (MOS), and fructooligosaccharides (FOS). The Platinum Performance supplement contained Saccharomyces boulardii and Lactobacillus delbrueckii.[1]

Table 2: Comparison of SUCCEED® and Omeprazole (GastroGard®) in Managing Squamous Gastric Ulceration

A blinded, randomized clinical trial over 90 days involving 42 Thoroughbred racehorses compared the efficacy of the dietary supplement SUCCEED® to the pharmaceutical omeprazole (4 mg/kg) for treating squamous gastric ulcers of grade ≥ 2/4.

Performance Metric	SUCCEED®	Omeprazole (4 mg/kg)	Time Point
% of Horses with Reducing Ulcer Score	45.0%	66.7%	Day 30
57.9%	76.2%	Day 60	
52.9% (P = 0.049)	52.6% (P = 0.091)	Day 90	
Complete Resolution of Ulcers	Non-inferior to Omeprazole	-	Day 90
Horses with Grade ≤ 1/4 Ulceration	Inferior to Omeprazole	-	Day 30



Note: While omeprazole showed a stronger initial effect, SUCCEED® was found to be non-inferior by day 90 for the complete resolution of squamous ulceration.[2]

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of research findings. The following summarizes the protocols for the key studies cited.

Protocol 1: Johnson et al. (2018) - SmartPak vs. Platinum Performance

- Study Design: A crossover design was utilized with nine mature Quarter horses (six geldings, three mares).[1]
- Treatments: Horses were randomly assigned to one of three treatment groups in three 17day periods:
 - Control (CON): No supplement.
 - SmartPak (SP): A pelleted supplement containing Lactobacillus acidophilus, MOS, and FOS.[1]
 - Platinum Performance (PP): A powdered supplement containing Saccharomyces boulardii
 and Lactobacillus delbrueckii.[1]
- Diet: Horses were fed orchard grass hay and a sweet cob grain mix twice daily.[1]
- Data Collection: For the final 7 days of each period, horses were administered chromium oxide as an external marker for digestibility. Total fecal collection occurred from day 15 to 17.
 Fecal pH was measured, and feed and fecal samples were analyzed for nutrient content to determine dry matter digestibility.[1]

Protocol 2: Kerbyson et al. (2016) - SUCCEED® vs. Omeprazole

Study Design: A blinded, randomized, non-inferiority clinical trial was conducted over 90 days.



- Subjects: 42 Thoroughbred horses in active race training with a diagnosis of squamous gastric ulceration of grade 2 or higher (out of 4).[2]
- Treatments: Horses were randomly assigned to one of two groups:
 - SUCCEED®: Administered daily.
 - Omeprazole: 4 mg/kg administered orally once daily (GastroGard®).[2]
- Data Collection: Gastroscopy was performed at Day 0, Day 30, Day 60, and Day 90 to score
 the severity of squamous gastric ulcers. The primary outcome measures were the proportion
 of horses with complete resolution of ulcers and the proportion of horses with a reducing
 ulcer score.[2]

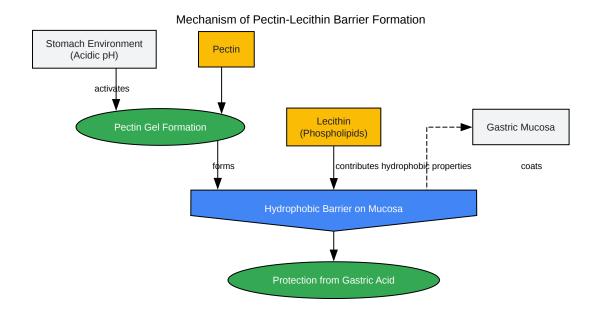
Mechanisms of Action and Signaling Pathways

Understanding the underlying mechanisms of these supplements is key to their application and future development.

Pectin-Lecithin Complex: Gastric Mucosal Barrier

Supplements containing a pectin-lecithin complex, a key component in some products marketed for gastric health, are proposed to work by forming a physical barrier over the stomach lining. In the acidic environment of the stomach, pectin forms a gel. This gel, in combination with lecithin's hydrophobic properties, creates a barrier that helps protect the gastric mucosa from the corrosive effects of stomach acid.[3]





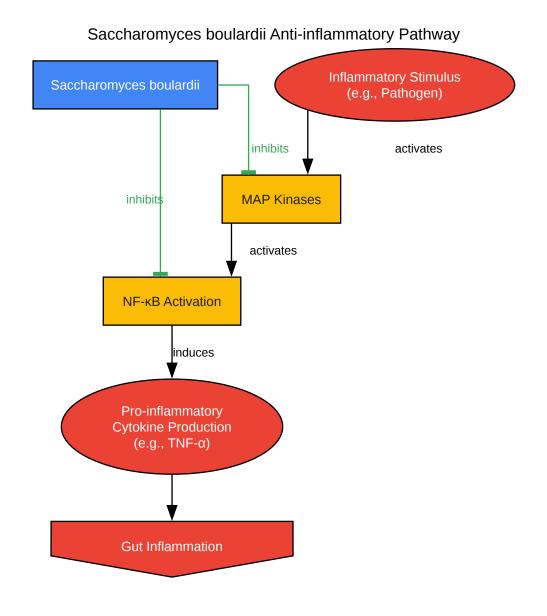
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Caption: Pectin-Lecithin protective barrier formation in the stomach.

Saccharomyces boulardii: Immunomodulation

The probiotic yeast Saccharomyces boulardii has been shown to exert anti-inflammatory effects by modulating key signaling pathways within intestinal cells. One of its primary mechanisms is the inhibition of the pro-inflammatory transcription factor NF-κB (Nuclear Factor kappa B). By blocking the activation of NF-κB and associated MAP kinases, S. boulardii can reduce the production of pro-inflammatory cytokines like TNF-alpha, thereby helping to mitigate gut inflammation.[4]





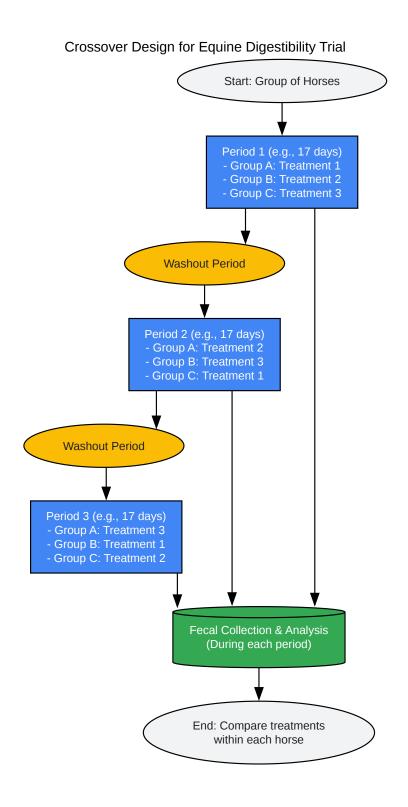
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Caption: S. boulardii inhibits pro-inflammatory signaling pathways.

Experimental Workflow: Crossover Digestibility Trial

The crossover design is a common and robust method for conducting digestibility trials in equine nutrition research. It allows each animal to serve as its own control, which reduces the impact of individual variation among horses.





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Caption: Workflow of a typical crossover design in equine nutrition studies.



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- To cite this document: BenchChem. [A Comparative Analysis of Commercial Equine Digestive Supplements: An Evidence-Based Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191362#comparative-study-of-different-commercial-equine-digestive-supplements]

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